N2-苄氧羰基-L-同型谷氨酸

描述

Synthesis Analysis

The synthesis of N2-benzyloxycarbonyl-L-homoglutamine involves the oxidation of L-lysine derivatives to L-α-aminoadipamic acid derivatives using KMnO4 in acidic media. This process ensures the preferential oxidation of the ε-methylene group, with the intact benzyloxycarbonyl protection now attached to the nitrogen atom of the δ-amide group. Achieving fair yields of the desired products, which are useful in peptide synthesis, requires careful control of the oxidation process to avoid over-oxidation and the formation of side products (Liberek & Kasprzykowska, 2009).

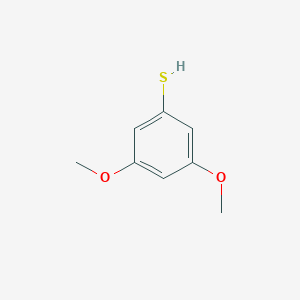

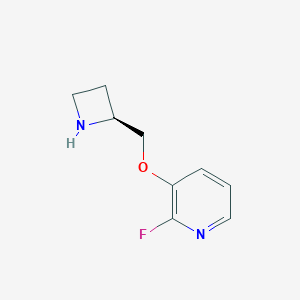

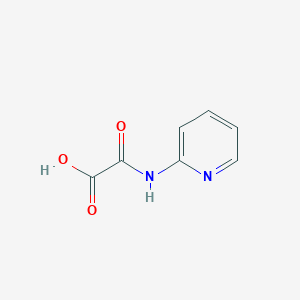

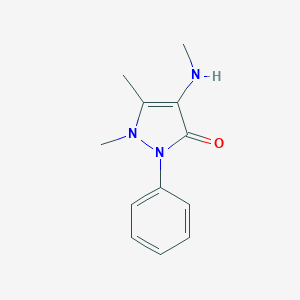

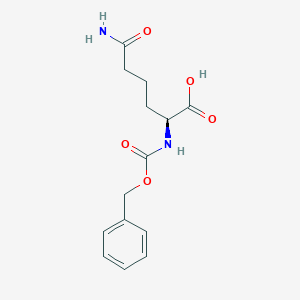

Molecular Structure Analysis

The molecular structure of N2-benzyloxycarbonyl-L-homoglutamine derivatives is characterized by the presence of a benzyloxycarbonyl group that provides protection to the nitrogen atom. This structure is crucial for its role in peptide synthesis, allowing for the selective activation and coupling of the molecule without undesired side reactions. The molecular structure supports the formation of peptide bonds while preventing the dehydration of the δ-carboxamide group during activation and coupling, ensuring the integrity of the molecule in various chemical environments (Liberek & Kasprzykowska, 2009).

Chemical Reactions and Properties

N2-Benzyloxycarbonyl-L-homoglutamine engages in chemical reactions characteristic of its functional groups, especially in peptide synthesis. The presence of the benzyloxycarbonyl group allows for selective activation and coupling reactions, which are essential for building complex peptide structures. The molecule's reactivity is finely tuned to avoid dehydration of the δ-carboxamide group, a common side reaction that can occur during peptide bond formation. This specificity in chemical reactions underlines the molecule's utility in synthesizing peptides with precise structural requirements (Liberek & Kasprzykowska, 2009).

Physical Properties Analysis

The physical properties of N2-benzyloxycarbonyl-L-homoglutamine, such as solubility, melting point, and stability, are influenced by its molecular structure. The benzyloxycarbonyl group increases the molecule's overall hydrophobicity, affecting its solubility in various solvents. These properties are critical when considering the compound's use in peptide synthesis, as they affect its reactivity and handling. Detailed studies on the physical properties are essential for optimizing reaction conditions in synthetic processes.

Chemical Properties Analysis

The chemical properties of N2-benzyloxycarbonyl-L-homoglutamine, including reactivity, stability under different conditions, and susceptibility to hydrolysis, are defined by its protective benzyloxycarbonyl group and the underlying homoglutamine structure. The protective group ensures that the molecule can participate in selective chemical reactions without premature degradation or unwanted side reactions. Understanding these chemical properties is vital for the efficient use of N2-benzyloxycarbonyl-L-homoglutamine in peptide synthesis and other chemical processes.

For more in-depth studies and applications of N2-Benzyloxycarbonyl-L-homoglutamine in peptide synthesis and chemical analysis, refer to the detailed works by Liberek and Kasprzykowska (2009) available through these links: Oxidation of L‐lysine derivatives, Side reactions of monoaminodicarboxylic acids in peptide synthesis.

科学研究应用

肽合成和修饰

N2-苄氧羰基-L-同型谷氨酸在肽合成中被广泛使用。Liberek和Kasprzykowska(2009)的研究表明其在了解肽合成中单氨基二羧酸的副反应方面的应用。他们发现,在肽合成的活化和偶联过程中,N-苄氧羰基-L-同型谷氨酸会发生轻微转化为腈类副产物。添加N-羟基苯并三唑可以消除在此过程中发生的侧链脱水反应(Liberek & Kasprzykowska, 2009)。

酶反应和蛋白质合成

N2-苄氧羰基-L-同型谷氨酸在与蛋白质合成相关的酶反应中发挥作用。Glass和Pelzig(1977)描述了其在酶催化的肽合成中的应用,其中对羧基应用了酶敏感的保护。他们在这些反应中使用了异谷氨酸和异天冬酰胺的N-苄氧羰基衍生物(Glass & Pelzig, 1977)。

属性

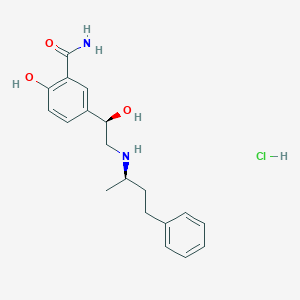

IUPAC Name |

(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMFLXRPFTILO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551703 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Benzyloxycarbonyl-L-homoglutamine | |

CAS RN |

83793-19-5 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。